molecular formula C14H12O2 B3158150 6-Vinylnaphthalene-2-carboxylic acid methyl ester CAS No. 856011-08-0

6-Vinylnaphthalene-2-carboxylic acid methyl ester

Cat. No. B3158150
M. Wt: 212.24 g/mol
InChI Key: GFSWPRIKMMIRMS-UHFFFAOYSA-N
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Patent
US07037994B2

Procedure details

Methyl 6-bromo-2-naphthalene carboxylate (98 g) was dissolved in dimethoxyethane (2 1) and tetrakis(triphenylphosphine)palladium (44 g) was added in nitrogen atmosphere. The mixture was stirred for 30 minutes at room temperature. Potassium carbonate (52 g), water (1 1) and 2,4,6-trivinylcyclotriboroxane-pyridine complex (91 g) were added and the mixture was stirred for 24 hours while refluxing with heating. There action mixture was cooled to room temperature and treated with activated alumina to obtain methyl 2-vinyl-6-naphthalene carboxylate (77 g).
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
91 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([O:14][CH3:15])=[O:13])[CH:6]=[CH:5]2.C(=O)([O-])[O-].[K+].[K+].O.B1(C=C)OB([CH:29]=[CH2:30])OB(C=C)O1.C1C=CN=CC=1>C(COC)OC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:29]([C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:12]([O:14][CH3:15])=[O:13])[CH:8]=2)[CH:3]=1)=[CH2:30] |f:1.2.3,5.6,^1:50,52,71,90|

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
91 g
Type
reactant
Smiles
B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
Step Three
Name
Quantity
44 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
There action mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
treated with activated alumina

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=C)C1=CC2=CC=C(C=C2C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 77 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.